methyl 5-(methylamino)pyridine-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
2248396-43-0 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 5-(methylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-9-6-3-4-7(10-5-6)8(11)12-2/h3-5,9H,1-2H3 |
InChI Key |
WMTMLOKCOOYGFW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=C1)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 5 Methylamino Pyridine 2 Carboxylate
De Novo Synthesis Approaches to the Pyridine (B92270) Core
De novo synthesis involves the formation of the pyridine ring from non-cyclic starting materials. These methods are powerful for creating highly substituted pyridines, though controlling the precise placement of multiple functional groups can be a significant challenge. illinois.eduresearchgate.netchemrxiv.org
Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, building the pyridine ring by combining smaller, acyclic fragments. researchgate.net Several classical methods exist, each defined by the types of precursors used.
Hantzsch Pyridine Synthesis: This well-known method typically involves the condensation of two equivalents of a β-ketoester with an aldehyde and a nitrogen source like ammonia (B1221849). researchgate.net While classic Hantzsch synthesis leads to 1,4-dihydropyridines that require a subsequent oxidation step, modifications can yield pyridines directly. researchgate.net The primary products are often symmetrically substituted at the 2 and 6 positions. Achieving a 2,5-disubstituted pattern as required for the target compound necessitates the use of carefully designed, unsymmetrical starting materials, which can complicate the reaction and lead to issues with regioselectivity.
Bohlmann-Rahtz Pyridine Synthesis: This strategy involves the reaction of an enamine with an α,β-unsaturated ketone (or ynone). It is particularly useful for producing substituted pyridines in a single step. researchgate.net To construct a precursor for methyl 5-(methylamino)pyridine-2-carboxylate, one might envision a reaction between an enamine bearing a masked amino group and an unsaturated carbonyl compound containing a precursor to the C2-carboxylate. The regiochemical outcome is dictated by the electronic and steric properties of the reacting partners.
Kröhnke Pyridine Synthesis: This method utilizes pyridinium (B92312) ylides, which react with α,β-unsaturated carbonyl compounds in a Michael addition, followed by cyclization and elimination to form the pyridine ring. The flexibility in the structure of both the ylide and the unsaturated partner allows for the synthesis of a wide array of polysubstituted pyridines.
While these methods are foundational, their direct application to synthesize the specific 2,5-substitution pattern of the target molecule is not straightforward and often requires multi-step preparations of the acyclic precursors.
The primary challenge in de novo pyridine synthesis is controlling the regiochemistry to ensure functional groups are installed at the desired positions. For a 2,5-disubstituted pyridine, the strategy hinges on using acyclic precursors where the desired functionality is already embedded in a way that dictates the cyclization outcome.
For instance, a [3+3] condensation approach could theoretically be employed. This would involve reacting a three-carbon synthon containing the future C4, C5, and C6 atoms with another three-atom fragment providing N1, C2, and C3. To achieve the target substitution, the first fragment would need to incorporate a nitrogen-based substituent at the position that becomes C5, while the second fragment would need a carboxylate or precursor group at the position destined to be C2.
A common strategy to introduce the C5-amino group is to carry it through the synthesis as a more stable nitro group (-NO₂). For example, the synthesis of 2-methyl-5-nitropyridine (B155877) can be accomplished from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, which is then hydrolyzed and decarboxylated. chemicalbook.com This highlights a pathway where the key functional groups are present on the starting materials before the final pyridine structure is achieved. chemicalbook.comchemicalbook.com
Functional Group Interconversion and Derivatization Routes
A more common and often more practical approach to synthesizing this compound involves starting with a commercially available or readily synthesized pyridine derivative and performing a series of functional group manipulations.
Several robust methods exist for installing the C5-methylamino group onto a pyridine ring that already contains the C2-carboxylate.
Nucleophilic Aromatic Substitution (SNAr): A pyridine ring substituted with a good leaving group (e.g., a halogen like Br or Cl) at the C5 position and an activating electron-withdrawing group (like the C2-ester) is an excellent substrate for SNAr. Reaction of methyl 5-bromopyridine-2-carboxylate with methylamine (B109427), often in the presence of a base, can directly yield the target compound. acs.org The reaction proceeds via an addition-elimination mechanism through a stable Meisenheimer intermediate. stackexchange.com
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds. wikipedia.org This reaction involves coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. libretexts.orgresearchgate.net The reaction of methyl 5-bromopyridine-2-carboxylate with methylamine using a catalyst system such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., BINAP or XPhos) and a base like NaOt-Bu would be a highly effective route. libretexts.orgorganic-synthesis.com
From 5-Aminopyridine Precursors: If methyl 5-aminopyridine-2-carboxylate is available, the methylamino group can be introduced via direct alkylation. nih.gov This can be achieved by reacting the amino group with a methylating agent such as methyl iodide or dimethyl sulfate. A potential side reaction is over-alkylation to form the dimethylamino derivative, which can be controlled by careful management of stoichiometry and reaction conditions.
From 5-Nitropyridine Precursors: A widely used strategy begins with a 5-nitropyridine derivative, such as 5-nitropyridine-2-carboxylic acid. chemicalbook.comchemimpex.com The nitro group acts as a stable placeholder and an activating group. The synthesis typically follows these steps:
Esterification of 5-nitropyridine-2-carboxylic acid to give methyl 5-nitropyridine-2-carboxylate.
Reduction of the nitro group to an amino group. This is commonly achieved via catalytic hydrogenation (e.g., H₂, Pd/C) or with reducing metals in acid (e.g., SnCl₂, Fe, HCl).
Methylation of the resulting methyl 5-aminopyridine-2-carboxylate as described above.
| Method | Starting Material Precursor | Key Reagents | General Advantages | Potential Challenges |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Methyl 5-bromopyridine-2-carboxylate | Methylamine, Pd catalyst, phosphine ligand, base | High efficiency, broad functional group tolerance. wikipedia.org | Cost of catalyst and ligands, requires inert atmosphere. |
| Nucleophilic Aromatic Substitution (SNAr) | Methyl 5-halopyridine-2-carboxylate | Methylamine, base | Operationally simple, avoids transition metals. acs.org | May require harsh conditions (high temperature/pressure). |
| Alkylation of Amine | Methyl 5-aminopyridine-2-carboxylate | Methyl iodide or dimethyl sulfate | Direct and straightforward. nih.gov | Risk of over-alkylation to dimethylamino derivative. |
| Reduction of Nitro Group & Alkylation | Methyl 5-nitropyridine-2-carboxylate | 1. Reducing agent (e.g., H₂/Pd/C) 2. Methylating agent | Reliable, common starting materials. chemimpex.com | Multi-step process. |
The conversion of a pyridine-2-carboxylic acid to its corresponding methyl ester is a critical step in many synthetic routes.
Fischer-Speier Esterification: This is the most traditional method, involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and is driven to completion by using a large excess of the alcohol or by removing the water that is formed, for example, with a Dean-Stark apparatus. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol. organic-chemistry.org
Acid Chloride or Anhydride Formation: A two-step alternative involves converting the carboxylic acid to a more reactive species. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride creates the acid chloride, which then reacts rapidly with methanol to form the ester. This method avoids the equilibrium limitations of Fischer esterification but requires harsher reagents.
Coupling Agent-Mediated Esterification: For substrates that are sensitive to strong acids, milder conditions can be used with coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-(dimethylamino)pyridine (DMAP), activate the carboxylic acid to facilitate ester formation under neutral conditions. tandfonline.com
| Method | Catalyst/Reagent | Solvent/Conditions | Key Features |
|---|---|---|---|
| Fischer-Speier Esterification | H₂SO₄ or TsOH (catalytic) | Excess Methanol, Reflux | Economical, suitable for large scale; equilibrium reaction. masterorganicchemistry.comgoogle.com |
| Alkane Sulfonic Acid Catalysis | Lower alkyl sulfonic acid | Inert solvent (e.g., benzene) with azeotropic water removal | Efficient water removal drives reaction to completion. google.com |
| Via Acid Chloride | SOCl₂ or (COCl)₂ then Methanol | Inert solvent, often two steps | High-yielding, irreversible reaction. |
| DCC/DMAP Coupling | DCC and DMAP (catalytic) | Anhydrous solvent (e.g., CH₂Cl₂) | Very mild conditions, suitable for sensitive substrates. tandfonline.com |
This section concerns the direct introduction of a nitrogen substituent onto the pyridine ring. While "transamination" in synthetic organic chemistry is not a common term for aromatic systems, "amination" protocols are fundamental.
The regioselectivity of direct amination on a pyridine ring is governed by its electronic properties. The nitrogen atom makes the ring electron-deficient, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). stackexchange.com
Chichibabin Reaction: This classic reaction involves the direct amination of pyridine with sodium amide (NaNH₂) to typically yield 2-aminopyridine. wikipedia.org The mechanism is a nucleophilic addition-elimination where a hydride ion is the leaving group. wikipedia.org Due to its strong preference for the C2 and C6 positions, the Chichibabin reaction is not a viable method for introducing an amino group at the C5 position. ntu.edu.sgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): As discussed in section 2.2.1, SNAr is a primary method for introducing nucleophiles onto the pyridine ring. For amination at C5, a leaving group must be present at that position. The reaction of a 5-halopyridine with an amine or ammonia source is a key strategy. The presence of an electron-withdrawing group, such as the carboxylate at C2, enhances the reactivity of the ring toward nucleophilic attack, making the substitution more facile. sci-hub.se
Catalytic and Sustainable Synthesis Methodologies
The synthesis of this compound can be efficiently achieved through modern catalytic methods that offer advantages in terms of selectivity, yield, and sustainability. These approaches are centered around the strategic formation of carbon-nitrogen and carbon-carbon bonds on the pyridine core.
Metal-Catalyzed Cross-Coupling for Amination and Carboxylation
A plausible and efficient synthetic route to this compound involves a two-step sequence starting from a pre-functionalized pyridine derivative. This strategy hinges on the well-established palladium-catalyzed Buchwald-Hartwig amination to introduce the nitrogen functionality, followed by a classical N-methylation reaction.
The synthesis commences with methyl 5-bromopyridine-2-carboxylate as a readily available starting material. The critical C-N bond formation is accomplished via a Buchwald-Hartwig amination reaction. This reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds with a high degree of functional group tolerance and control. wikipedia.orgacs.org In this case, an ammonia surrogate, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, is coupled with the aryl bromide. organic-chemistry.org The use of an ammonia equivalent is often necessary as the direct use of ammonia can be challenging due to its volatility and tendency to bind strongly to the palladium catalyst. wikipedia.org The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like palladium(II) acetate (B1210297) and a sterically hindered phosphine ligand, such as XPhos or SPhos. A strong base, commonly sodium tert-butoxide, is required to facilitate the catalytic cycle. nih.gov Following the cross-coupling reaction, the resulting imine or silylamine is hydrolyzed under acidic conditions to yield the primary amine, methyl 5-aminopyridine-2-carboxylate.
The second key transformation is the N-methylation of the 5-amino group. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines. nih.gov This reaction utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. google.comacs.org The reaction proceeds through the formation of an iminium ion, which is then reduced by hydride transfer from formic acid. ijarsct.co.in A significant advantage of the Eschweiler-Clarke reaction is that it avoids over-alkylation to form quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage for primary amines. nih.gov This method is generally high-yielding and operationally simple.
| Step | Reaction | Reactants | Catalyst/Reagents | Product | Typical Yield |
|---|---|---|---|---|---|
| 1 | Buchwald-Hartwig Amination | Methyl 5-bromopyridine-2-carboxylate, Ammonia Surrogate (e.g., Benzophenone imine) | Pd(OAc)₂, Sterically Hindered Phosphine Ligand (e.g., XPhos), NaOtBu | Methyl 5-aminopyridine-2-carboxylate (after hydrolysis) | 70-95% |
| 2 | Eschweiler-Clarke N-Methylation | Methyl 5-aminopyridine-2-carboxylate | Formaldehyde, Formic Acid | This compound | 80-95% |
Green Chemistry Principles in Pyridine Synthesis
The application of green chemistry principles to the synthesis of pyridine derivatives, including this compound, is crucial for developing environmentally sustainable chemical processes. researchgate.net These principles aim to minimize waste, reduce energy consumption, and utilize less hazardous materials. rsc.org
Catalyst Efficiency and Atom Economy: The use of highly efficient catalysts, such as the palladium systems in the Buchwald-Hartwig amination, is a cornerstone of green chemistry. rsc.org Catalytic reactions are inherently more atom-economical than stoichiometric reactions, as the catalyst is used in small amounts and is regenerated in the catalytic cycle. acs.org The atom economy of the Buchwald-Hartwig amination itself is quite high, with the main byproduct being the halide salt from the starting material and the base.
Sustainable Solvents: A significant focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. acs.orgnih.gov Traditional palladium-catalyzed cross-coupling reactions often employ solvents like toluene (B28343) or dioxane, which have environmental and health concerns. google.com Research has shown that these reactions can often be performed in greener solvents. For instance, amination reactions have been successfully carried out in water using specialized surfactants to create nanomicelles that facilitate the reaction. nih.govunimi.it Other more sustainable organic solvents that have been explored for Buchwald-Hartwig reactions include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE). researchgate.net
Waste Reduction: The principles of green chemistry emphasize the minimization of waste at its source. By employing highly selective catalytic reactions, the formation of unwanted byproducts is reduced, simplifying purification processes and decreasing the amount of chemical waste generated. The choice of reagents also plays a role; for example, the Eschweiler-Clarke reaction is advantageous as it uses readily available and relatively benign reagents, and the primary byproduct is carbon dioxide. nih.gov
| Green Chemistry Principle | Application in Synthesis | Benefit |
|---|---|---|
| Catalysis | Use of palladium catalysts for C-N bond formation. | High efficiency, selectivity, and atom economy. rsc.orgacs.org |
| Safer Solvents | Replacement of traditional solvents (e.g., toluene) with water or bio-based solvents like 2-MeTHF. unimi.itresearchgate.net | Reduced environmental impact and improved worker safety. |
| Energy Efficiency | Development of highly active catalysts that operate under milder conditions. | Lower energy consumption and reduced carbon footprint. rsc.org |
| Waste Prevention | High selectivity of catalytic reactions minimizes byproduct formation. | Less waste generated and simpler purification. |
Chemical Transformations and Reactivity of Methyl 5 Methylamino Pyridine 2 Carboxylate
Reactions at the Ester Functionality
The ester group at the 2-position of the pyridine (B92270) ring is a key site for a variety of chemical modifications, including nucleophilic acyl substitution and reduction.
Hydrolysis, Transesterification, and Ammonolysis Reactions
The ester functionality of methyl 5-(methylamino)pyridine-2-carboxylate can readily undergo nucleophilic attack, leading to hydrolysis, transesterification, and ammonolysis products.
Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 5-(methylamino)pyridine-2-carboxylic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, often employing alkali metal hydroxides like sodium hydroxide (B78521) or lithium hydroxide in an aqueous or mixed aqueous-organic solvent system, proceeds via saponification. This process involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, followed by the elimination of a methoxide (B1231860) ion. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid. For instance, the hydrolysis of the structurally similar methyl nicotinate (B505614) has been studied, indicating that the degradation to nicotinic acid occurs over time in aqueous solutions. nih.gov
Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. For example, treatment of this compound with ethanol (B145695) under acidic conditions would be expected to yield ethyl 5-(methylamino)pyridine-2-carboxylate. The reaction is typically driven to completion by using the reactant alcohol as the solvent.
Ammonolysis: The reaction of the ester with ammonia (B1221849) results in the formation of the corresponding amide, 5-(methylamino)pyridine-2-carboxamide. This transformation is a type of aminolysis and is often carried out by treating the ester with a concentrated solution of ammonia in an alcoholic solvent. The reaction proceeds through nucleophilic attack of the ammonia molecule on the ester carbonyl group. The ammonolysis of related esters, such as dimethyl fumarate, has been shown to proceed efficiently to the corresponding amide. nih.gov
| Reaction | Reagent | Product |
|---|---|---|
| Hydrolysis | H₂O, H⁺ or OH⁻ | 5-(methylamino)pyridine-2-carboxylic acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | Alkyl 5-(methylamino)pyridine-2-carboxylate |
| Ammonolysis | NH₃ | 5-(methylamino)pyridine-2-carboxamide |
Reduction Pathways to Aldehydes and Alcohols
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to the corresponding primary alcohol, (5-(methylamino)pyridin-2-yl)methanol. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran. The mechanism involves the delivery of hydride ions to the carbonyl carbon, leading to the formation of an aldehyde intermediate which is then further reduced to the alcohol. It is important to note that NaBH₄ is generally not a strong enough reducing agent to effect the reduction of esters. libretexts.org
Reduction to Aldehyde: The partial reduction of the ester to the aldehyde, 5-(methylamino)pyridine-2-carbaldehyde, requires the use of a sterically hindered and less reactive reducing agent. Diisobutylaluminium hydride (DIBAL-H) is commonly employed for this transformation at low temperatures (e.g., -78 °C). quora.comresearchgate.net The low temperature is crucial to prevent over-reduction to the alcohol. The reaction proceeds via a stable tetrahedral intermediate which, upon acidic workup, collapses to the aldehyde. This method is a widely used strategy for the synthesis of aldehydes from esters.
| Product | Reagent | Reaction Conditions |
|---|---|---|
| (5-(methylamino)pyridin-2-yl)methanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF |
| 5-(methylamino)pyridine-2-carbaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C) |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles, leading to N-alkylation, N-acylation, and N-oxidation products.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The pyridine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates. nih.govfabad.org.tr This reaction results in the formation of a pyridinium (B92312) salt. For instance, reaction with methyl iodide would yield 2-(methoxycarbonyl)-5-(methylamino)-1-methylpyridin-1-ium iodide. The reactivity of the pyridine nitrogen towards alkylation can be influenced by the electronic nature of the substituents on the ring. The electron-donating methylamino group at the 5-position would be expected to increase the nucleophilicity of the pyridine nitrogen, facilitating alkylation.
N-Acylation: In a similar fashion, the pyridine nitrogen can be acylated with acylating agents like acyl chlorides or anhydrides to form N-acylpyridinium salts. These intermediates are often highly reactive and can be used in situ for further transformations.
N-Oxidation Chemistry
The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly used reagent. arkat-usa.orgacs.orgchemtube3d.comresearchgate.netrsc.org Hydrogen peroxide in acetic acid is another effective system for this transformation. chemtube3d.com The resulting N-oxide, methyl 5-(methylamino)-1-oxido-5,6-dihydropyridine-2-carboxylate, exhibits altered reactivity compared to the parent pyridine. N-oxidation can activate the pyridine ring for both electrophilic and nucleophilic substitution, particularly at the 2- and 6-positions.
Transformations of the Methylamino Group
The methylamino group at the 5-position is also a site for chemical modification, primarily involving reactions at the nitrogen atom.
The nitrogen of the methylamino group can undergo further alkylation or acylation, although the reactivity is influenced by the electronic effects of the pyridine ring. Reductive alkylation of the related methyl 5-amino-2-pyridinecarboxylate is a known method to introduce alkyl groups onto the amino nitrogen. nih.gov Similarly, the synthesis of 5-(methylamino) derivatives from 5-aminopyridines has been accomplished through alkylation. acs.orgnih.gov This suggests that the methylamino group of the title compound could potentially be further alkylated to a dimethylamino group under appropriate conditions. Acylation of the methylamino group with acyl chlorides or anhydrides would lead to the corresponding N-methyl-N-acylamino derivative.
| Reaction | Reagent | Potential Product |
|---|---|---|
| Alkylation | Alkyl halide (e.g., CH₃I) | Methyl 5-(dimethylamino)pyridine-2-carboxylate |
| Acylation | Acyl chloride (e.g., CH₃COCl) | Methyl 5-(N-methylacetamido)pyridine-2-carboxylate |
Acylation, Sulfonylation, and Carbocatalytic Derivatizations
The secondary amine at the C-5 position of this compound is a key site for nucleophilic attack, readily undergoing acylation and sulfonylation. These reactions are fundamental for introducing a wide range of functional groups, thereby modifying the compound's properties.
Acylation involves the reaction of the methylamino group with acylating agents such as acyl halides or anhydrides. This leads to the formation of an amide linkage. For instance, treatment with acetyl chloride in the presence of a base like pyridine or triethylamine (B128534) would yield the corresponding N-acetyl derivative.
Sulfonylation follows a similar pathway, where the amine reacts with sulfonyl halides (e.g., p-toluenesulfonyl chloride) to form a sulfonamide. These reactions are typically robust and high-yielding, providing stable derivatives.
Carbocatalytic derivatizations represent a more modern approach to functionalization. While specific studies on this compound are not extensively documented, this class of reactions typically involves transition-metal catalyzed processes that can form new carbon-carbon or carbon-heteroatom bonds.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Product | Typical Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Methyl 5-(N-methylacetamido)pyridine-2-carboxylate | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N), 0°C to RT |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Methyl 5-(N-methylacetamido)pyridine-2-carboxylate | With or without catalyst (e.g., DMAP), RT to heat |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Methyl 5-(N-methyl-4-toluenesulfonamido)pyridine-2-carboxylate | Inert solvent (e.g., DCM), Base (e.g., Pyridine), 0°C to RT |
| Carbamoylation | Phenyl Isocyanate (PhNCO) | Methyl 5-(1-methyl-3-phenylureido)pyridine-2-carboxylate | Inert solvent (e.g., THF, Toluene), RT to heat |
Oxidation Reactions Leading to Nitroso and Nitro Derivatives
The nitrogen atom of the methylamino group is susceptible to oxidation. The oxidation of aromatic amines can lead to a variety of products, including hydroxylamines, nitroso compounds, and nitro compounds, depending on the oxidizing agent and reaction conditions. uomustansiriyah.edu.iqlibretexts.org
Oxidation to the corresponding N-nitroso derivative can be achieved under specific conditions. However, the more common transformation involves oxidation to the nitro derivative. mdpi.com A range of oxidizing agents has been employed for the conversion of aryl amines to nitroarenes. researchgate.net These include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and other powerful oxidants like sodium perborate (B1237305) or hydrogen peroxide in the presence of a metal catalyst. mdpi.comorganic-chemistry.org The reaction typically proceeds through a hydroxylamine (B1172632) intermediate, which is further oxidized to the nitroso compound and then to the final nitro product. mdpi.com The reaction temperature can be crucial for selectivity; in some systems, lower temperatures favor the formation of nitroso derivatives, while higher temperatures yield nitroarenes. mdpi.com
Table 2: Oxidation of the Methylamino Group
| Target Product | Typical Oxidizing Agent | Plausible Product Structure | Key Considerations |
|---|---|---|---|
| Nitroso Derivative | Caro's acid (H₂SO₅), Peroxotungstophosphate/H₂O₂ at RT | Methyl 5-(N-methyl-N-nitrosoamino)pyridine-2-carboxylate | Reaction conditions must be carefully controlled to prevent over-oxidation. mdpi.com |
| Nitro Derivative | m-Chloroperoxybenzoic acid (m-CPBA), Trifluoroperacetic acid | Methyl 5-(N-methyl-N-nitroamino)pyridine-2-carboxylate | Stronger oxidizing conditions are required. Over-oxidation of other parts of the molecule is a potential side reaction. researchgate.net |
| Nitro Derivative | Sodium Perborate (NaBO₃·4H₂O) / Acetic Acid | Methyl 5-(N-methyl-N-nitroamino)pyridine-2-carboxylate | Effective for anilines with electron-withdrawing groups. mdpi.com |
Rearrangement Reactions Involving the Amino Group
N-alkylanilines and related compounds can undergo several types of rearrangement reactions, often under thermal or photochemical conditions. One of the classic examples is the Hofmann-Martius rearrangement, which involves the thermal rearrangement of N-alkylaniline hydrochlorides to produce ring-alkylated anilines. acs.org A photochemical version of this rearrangement has also been described. acs.org Similarly, the thermal rearrangement of N-benzylaniline in the absence of a catalyst can lead to migration of the benzyl (B1604629) group to the ortho- and para-positions of the aniline (B41778) ring via a free-radical mechanism. cdnsciencepub.com
While specific studies on rearrangement reactions of this compound are not prevalent in the literature, its structural similarity to N-alkylanilines suggests it could potentially undergo analogous transformations. For instance, under strong acidic and thermal conditions, a migration of the N-methyl group to the pyridine ring could theoretically occur, although such a reaction would likely compete with decomposition and other side reactions. Other named rearrangements like the Bamberger or Tiffeneau-Demjanov rearrangements typically involve different starting materials (N-phenylhydroxylamines or 1,2-amino alcohols, respectively) and are less directly applicable. libretexts.org
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is subject to substitution reactions. The regiochemical outcome is dictated by the electronic nature of the ring nitrogen and the directing effects of the existing substituents.
Directed Ortho-Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.orguwindsor.ca
In this compound, both the methylamino group and the methyl carboxylate group could potentially act as DMGs. However, the secondary amine proton is acidic and would be deprotonated first by a strong base like n-butyllithium (n-BuLi). To achieve C-H lithiation of the ring, a second equivalent of base or a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is typically required. sci-hub.stclockss.org
The pivaloylamino group (-NHCOtBu) is a well-established DMG for pyridines, directing lithiation to the ortho position. sci-hub.stacs.org By analogy, the N-lithiated methylamino group (-N(Li)Me) in the subject molecule would be expected to direct a second lithiation event to the C-4 or C-6 positions. The ester group at C-2 is also a potential DMG, directing lithiation to C-3. clockss.org The ultimate regioselectivity will depend on the relative directing power of the groups, the base used, and the reaction conditions. znaturforsch.comresearchgate.net The resulting lithiated intermediate can be trapped with various electrophiles to introduce new substituents with high regiocontrol.
Table 3: Potential Directed Lithiation and Subsequent Functionalization
| Position of Lithiation | Directing Group Influence | Electrophile (E+) | Product after Quench | Potential Reagents/Conditions |
|---|---|---|---|---|
| C-6 | Coordination with ring Nitrogen and N-lithiated amino group | D₂O | 6-Deuterio derivative | 2.2 eq. n-BuLi or LDA, THF, -78°C |
| C-4 | N-lithiated amino group (-N(Li)Me) | Iodine (I₂) | 4-Iodo derivative | 2.2 eq. n-BuLi or LDA, THF, -78°C |
| C-3 | Methyl carboxylate (-CO₂Me) | Benzaldehyde (PhCHO) | 3-(hydroxy(phenyl)methyl) derivative | 2.2 eq. n-BuLi or LTMP, THF, -78°C |
| C-6 | Coordination with ring Nitrogen | Trimethylsilyl chloride (TMSCl) | 6-(trimethylsilyl) derivative | n-BuLi-LiDMAE, hexane, -78°C nih.gov |
Halogenation and Nitration Studies
Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. nih.gov However, the reactivity is strongly influenced by the substituents present. The 5-(methylamino) group is a powerful activating, ortho-, para-directing group, while the 2-(methyl carboxylate) group is a deactivating, meta-directing group.
Halogenation : Direct halogenation of aminopyridines can be complex. researchgate.net For this compound, the activating methylamino group would direct incoming electrophiles to the C-4 and C-6 positions. The C-2 position is already substituted. The deactivating ester group directs to the C-4 position. Therefore, electrophilic attack is strongly favored at the C-4 position. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent are commonly used for such transformations. An alternative modern approach involves a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates to achieve 3-selective halogenation, though this may be less favored here due to the existing substitution pattern. nih.govchemrxiv.org
Nitration : Nitration of pyridine derivatives often requires harsh conditions (e.g., fuming H₂SO₄/HNO₃). researchgate.net The regiochemical outcome is again governed by the directing effects of the substituents. For 2-aminopyridine, nitration primarily yields the 5-nitro product. sapub.org In the case of this compound, the combined directing effects of the activating amino group and the deactivating ester group would strongly favor nitration at the C-4 position. The C-6 position is also activated by the amino group, but may be sterically hindered by the adjacent C-5 substituent. Newer methods using reagents like N-nitrosaccharin with a Lewis acid catalyst can provide milder conditions for the nitration of heterocyles. nih.gov
Table 4: Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Predicted Major Product | Rationale for Regioselectivity |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Methyl 4-bromo-5-(methylamino)pyridine-2-carboxylate | C-4 is activated (ortho) by the strong activating -NHMe group and is the meta position relative to the deactivating -CO₂Me group. |
| Chlorination | N-Chlorosuccinimide (NCS) | Methyl 4-chloro-5-(methylamino)pyridine-2-carboxylate | Similar electronic directing effects as bromination. |
| Nitration | HNO₃ / H₂SO₄ | Methyl 5-(methylamino)-4-nitropyridine-2-carboxylate | Strong directing effect of the -NHMe group to the ortho C-4 position. sapub.org |
Mechanistic Investigations of Chemical Processes Involving Methyl 5 Methylamino Pyridine 2 Carboxylate
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways for derivatization or transformation of methyl 5-(methylamino)pyridine-2-carboxylate would involve identifying the sequence of elementary steps, including the formation of intermediates and the structures of transition states. Common reactions could include N-acylation or N-alkylation of the methylamino group, hydrolysis or amidation of the carboxylate ester, and electrophilic or nucleophilic aromatic substitution on the pyridine (B92270) ring.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping out the potential energy surfaces of such reactions. For instance, in an N-acylation reaction, a plausible pathway would involve the nucleophilic attack of the nitrogen atom of the methylamino group on the carbonyl carbon of an acylating agent (e.g., acetyl chloride). This would proceed through a tetrahedral intermediate, which then collapses to form the N-acylated product and a chloride ion.
The transition state for this reaction would feature a partially formed N-C bond and a partially broken C-Cl bond. The geometry and energy of this transition state would be critical in determining the reaction rate. The pyridine ring itself can influence the reaction. The nitrogen atom in the pyridine ring is electron-withdrawing, which would decrease the nucleophilicity of the exocyclic amino group to some extent. Conversely, the methylamino group is an electron-donating group, which would activate the pyridine ring towards electrophilic substitution, particularly at the ortho and para positions relative to the amino group.
A plausible reaction mechanism for the formation of a related, more complex pyridine-3-carboxylate derivative involves a Knoevenagel condensation followed by subsequent cyclization steps. While the specific reactants are different, the principles of nucleophilic additions and condensations are transferable.
Table 1: Hypothetical Reaction Pathway for N-Acetylation of this compound
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1 | Nucleophilic attack of the methylamino group on acetyl chloride | Tetrahedral Intermediate |
| 2 | Collapse of the tetrahedral intermediate and elimination of chloride | Transition State with partial N-C and C-Cl bonds |
This table is illustrative and based on general mechanisms for N-acylation.
Kinetic and Thermodynamic Profiling of Derivatization Reactions
Kinetic and thermodynamic profiling provides quantitative data on the rates and equilibria of chemical reactions. For the derivatization of this compound, this would involve measuring reaction rate constants, activation energies, and changes in enthalpy and entropy.
For a typical derivatization reaction, such as N-alkylation, the reaction rate would likely follow second-order kinetics, being first order in both the pyridine substrate and the alkylating agent. The rate constant (k) would be influenced by factors such as temperature, solvent, and the nature of the reactants.
Thermodynamically, the feasibility of a derivatization reaction is determined by the change in Gibbs free energy (ΔG). For most spontaneous derivatization reactions, ΔG is negative. Computational studies on the reactions of amides of pyridine derivatives have shown that the thermodynamic and activation parameters can be calculated to predict reaction feasibility and rates. For example, the reaction of pyridine carboxamides with 1,3-propanesultone is exothermic, indicating a favorable enthalpy change.
Table 2: Representative Kinetic and Thermodynamic Parameters for a Hypothetical N-Alkylation Reaction
| Parameter | Value | Description |
|---|---|---|
| Rate Constant (k) at 298 K | 1.5 x 10⁻³ M⁻¹s⁻¹ | Represents the rate of the reaction. |
| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required to initiate the reaction. |
| Enthalpy of Reaction (ΔH) | -40 kJ/mol | Indicates an exothermic reaction. |
| Entropy of Reaction (ΔS) | -80 J/mol·K | Indicates a decrease in disorder. |
These values are representative for a typical bimolecular reaction of a substituted pyridine and are for illustrative purposes only.
Isotopic Labeling Studies to Determine Reaction Mechanisms
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. In reactions involving this compound, isotopes such as ²H (deuterium), ¹³C, and ¹⁵N could be strategically incorporated into the molecule.
For instance, to probe the mechanism of ester hydrolysis (saponification), the reaction could be carried out in ¹⁸O-labeled water. If the resulting carboxylic acid contains the ¹⁸O label, it confirms that the hydroxide (B78521) ion attacks the carbonyl carbon, as expected for an acyl-oxygen cleavage mechanism. If the ¹⁸O were incorporated into the methanol (B129727) by-product, it would suggest an alkyl-oxygen cleavage, which is generally less common for methyl esters.
Similarly, ¹⁵N labeling of the methylamino group could be used to follow its path in more complex rearrangements or cyclization reactions. The use of isotopically labeled reagents is a powerful approach for relative quantification in mass spectrometry, which can be adapted for mechanistic studies. Recent advancements have provided innovative ways to access labeled pyridines, which can be applied to mechanistic investigations.
Table 3: Potential Isotopic Labeling Strategies and Their Mechanistic Implications
| Isotope | Labeled Position | Reaction Studied | Mechanistic Insight |
|---|---|---|---|
| ¹⁸O | Water (solvent) | Ester Hydrolysis | Confirms acyl-oxygen vs. alkyl-oxygen cleavage. |
| ¹⁵N | Methylamino group | N-dealkylation | Traces the fate of the nitrogen atom. |
| ¹³C | Carboxylate carbon | Decarboxylation | Determines if the carboxylate group is lost as CO₂. |
This table illustrates potential applications of isotopic labeling for mechanistic studies of the target compound.
Solvent Effects on Reaction Rates and Selectivity
The choice of solvent can have a profound impact on the rates and selectivity of chemical reactions. For reactions involving this compound, which has both polar and nonpolar characteristics, solvent effects would be particularly significant.
In nucleophilic substitution reactions at the amino group or the carboxylate group, the polarity of the solvent would play a crucial role. Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can solvate both cations and anions effectively. This can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through ionic pathways (e.g., Sₙ1-type reactions). However, strong solvation of a nucleophile in a protic solvent can also decrease its reactivity, potentially slowing down Sₙ2-type reactions.
Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), possess large dipole moments but lack acidic protons. These solvents are effective at solvating cations but less so for anions. This can leave anionic nucleophiles more "naked" and reactive, often leading to significant rate enhancements in Sₙ2 reactions.
The selectivity of a reaction can also be influenced by the solvent. For example, in a reaction where both N-alkylation and O-alkylation (at the carboxylate oxygen) are possible, the solvent could influence the ratio of the two products by differentially solvating the transition states leading to each.
Table 4: Expected Relative Rate Constants in Different Solvents for a Hypothetical Sₙ2 N-Alkylation Reaction
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate (k_rel) |
|---|---|---|---|
| Hexane | 1.9 | Nonpolar | 1 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 50 |
| Acetone | 21 | Polar Aprotic | 500 |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | 1000 |
These are representative values illustrating the general trend of solvent effects on Sₙ2 reactions and are not specific experimental data for the target compound.
Advanced Spectroscopic and Structural Characterization of Methyl 5 Methylamino Pyridine 2 Carboxylate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism
A complete NMR analysis would require ¹H and ¹³C NMR spectra. From these, a data table of chemical shifts (δ) and coupling constants (J) could be compiled. This data would be essential for confirming the molecular structure by assigning specific signals to each proton and carbon atom in the pyridine (B92270) ring, the N-methyl group, and the methyl ester group. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would further elucidate the connectivity and spatial relationships between atoms.
Conformational analysis would involve studying the rotational barriers around the C2-carboxyl and C5-amino bonds. This could be investigated using variable temperature NMR studies to observe any changes in the spectra that might indicate the freezing out of different conformers.
Furthermore, the potential for tautomerism, specifically amino-imino tautomerism common in aminopyridines, could be assessed. NMR spectroscopy is a primary tool for such investigations, as different tautomers would present distinct sets of chemical shifts. Without experimental spectra, any discussion remains purely theoretical.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise data on bond lengths, bond angles, and torsion angles, which could be presented in a detailed table. It would also reveal the crystal packing arrangement and identify key intermolecular interactions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding
FT-IR and Raman spectroscopy are used to identify the functional groups within a molecule by their characteristic vibrational frequencies. A data table listing the observed frequencies (in cm⁻¹) and their corresponding vibrational modes (e.g., stretching, bending) would be central to this section.
For the target molecule, key expected vibrations would include:
N-H stretching: A band in the region of 3300-3500 cm⁻¹. researchgate.net
C-H stretching: Aromatic C-H bands above 3000 cm⁻¹ and aliphatic C-H bands from the methyl groups below 3000 cm⁻¹. researchgate.net
C=O stretching: A strong absorption from the ester carbonyl group, typically around 1700-1730 cm⁻¹. ukm.edu.my
Pyridine ring vibrations: A series of characteristic bands in the 1400-1600 cm⁻¹ region. ukm.edu.my
The position and shape of the N-H and C=O stretching bands can provide evidence of hydrogen bonding; for instance, a broadened N-H peak at a lower frequency would suggest its involvement in such interactions. acs.org No specific spectral data has been published for this compound.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement of its molecular ion. A subsequent tandem MS (MS/MS) experiment would induce fragmentation, and the resulting fragment ions would be analyzed to elucidate the structure.
A proposed fragmentation pathway for methyl 5-(methylamino)pyridine-2-carboxylate would likely involve characteristic losses for a methyl ester, such as:
Loss of a methoxy (B1213986) radical (•OCH₃): Resulting in an [M-31]⁺ ion.
Loss of the carbomethoxy group (•COOCH₃): Resulting in an [M-59]⁺ ion. libretexts.org
Other potential fragmentations would involve the pyridine ring and the methylamino substituent. An analysis of the relative intensities of these fragment ions, presented in a data table, would be necessary for a complete characterization, but this information is currently unavailable. While predicted m/z values for the related carboxylic acid exist, no experimental data for the target methyl ester is available. uni.lu
Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties
Electronic spectroscopy involves measuring the absorption (UV-Vis) and emission (fluorescence) of light by the molecule. The data, including maximum absorption (λ_abs) and emission (λ_em) wavelengths, molar extinction coefficients (ε), and fluorescence quantum yields (Φ), would be compiled into a table.
The UV-Vis spectrum of an aminopyridine derivative is expected to show absorptions corresponding to π→π* electronic transitions within the aromatic system. nih.gov The amino group typically acts as an auxochrome, influencing the position and intensity of these bands. Fluorescence is also a common feature of such compounds, with the emission properties often being sensitive to solvent polarity and pH. mdpi.com A detailed study would involve measuring the spectra in various solvents to construct a Lippert-Mataga plot, yielding information about the change in dipole moment upon electronic excitation. Without experimental spectra, a discussion of the photophysical properties of this compound remains speculative.
Theoretical and Computational Chemistry Studies on Methyl 5 Methylamino Pyridine 2 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Energetics
No published studies were found that detail the quantum chemical calculations of the electronic structure and energetics of methyl 5-(methylamino)pyridine-2-carboxylate. Such studies would typically involve methods like DFT to determine optimized geometry, molecular orbital energies, and charge distribution.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
There is no available research detailing molecular dynamics simulations to explore the conformational landscapes and dynamics of this compound. These simulations are used to understand how a molecule moves and changes shape over time in different environments.
Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods
No specific computational studies predicting the spectroscopic parameters (e.g., IR, Raman, NMR spectra) of this compound using ab initio or DFT methods were identified. These calculations are crucial for interpreting experimental spectra.
Reactivity and Selectivity Predictions using Frontier Molecular Orbital Theory
An analysis of this compound using Frontier Molecular Orbital (FMO) theory to predict its reactivity and selectivity has not been reported in the literature. FMO theory utilizes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand chemical reactions.
Solvation Models and Their Impact on Reactivity and Structure
No investigations into the effects of different solvation models on the reactivity and structure of this compound were found. These studies are important for understanding the compound's behavior in solution.
Applications of Methyl 5 Methylamino Pyridine 2 Carboxylate As a Synthetic Intermediate and Building Block
Precursor in Complex Heterocyclic Synthesis
The inherent reactivity of the amino and carboxylate functionalities, coupled with the aromatic pyridine (B92270) core, positions methyl 5-(methylamino)pyridine-2-carboxylate as a key starting material for the synthesis of complex heterocyclic systems. Its utility is particularly evident in the construction of fused pyridine scaffolds and polysubstituted pyridine-based architectures, which are prevalent motifs in medicinal chemistry and materials science.
Construction of Fused Pyridine Scaffolds
The bifunctional nature of this compound and its derivatives makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest due to their diverse biological activities. nih.govrsc.orgjocpr.comrsc.org The general synthetic strategy involves the cyclocondensation of a 5-aminopyridine-2-carboxylate derivative with a suitable one or three-carbon synthon.
For instance, 5-aminopyridine-2-carboxylate esters can react with reagents like diethyl malonate in the presence of a base to yield pyrido[2,3-d]pyrimidine-5,7-diones. nih.gov The reaction proceeds through an initial acylation of the amino group followed by an intramolecular cyclization. The specific use of this compound would introduce a methyl group at the N-8 position of the resulting pyridopyrimidine ring, offering a point of diversity for further synthetic modifications.
Table 1: Examples of Fused Pyridine Scaffolds from 5-Aminopyridine-2-carboxylate Derivatives
| Starting Material Analogue | Reagent | Fused Heterocycle | Reference |
| Methyl 5-aminopyridine-2-carboxylate | Diethyl malonate | 8-Methylpyrido[2,3-d]pyrimidine-5,7(6H,8H)-dione | nih.gov |
| Ethyl 5-aminopyridine-2-carboxylate | Ethyl cyanoacetate | 5-Amino-8-ethyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile | nih.gov |
| 5-Aminopyridine-2-carboxamide | Formamide | Pyrido[2,3-d]pyrimidin-7(8H)-one | jocpr.com |
Synthesis of Polysubstituted Pyridine-Based Architectures
The pyridine core of this compound can be further functionalized to create highly substituted pyridine derivatives. The existing substituents direct the regioselectivity of subsequent reactions, allowing for the controlled introduction of additional functional groups. Methodologies for the synthesis of polysubstituted pyridines often involve multi-step sequences or one-pot multi-component reactions. nih.govnih.govrsc.org
While direct examples involving this compound are not extensively documented, analogous transformations with functionalized aminopyridines provide a blueprint for its potential applications. For example, the amino group can be transformed into various other functionalities through diazotization reactions, and the carboxylate group can be converted to amides, ketones, or other functional groups. These transformations, combined with cross-coupling reactions on the pyridine ring, can lead to a diverse array of polysubstituted pyridine architectures. nih.govnih.gov
A plausible synthetic route could involve the conversion of the methylamino group to a leaving group, such as a diazonium salt, which can then be displaced by a variety of nucleophiles. Alternatively, the pyridine ring can undergo electrophilic substitution, with the substitution pattern being influenced by the existing activating and deactivating groups.
Role in Ligand Design for Coordination Chemistry
The presence of both a nitrogen atom within the pyridine ring and heteroatoms in the substituent groups makes this compound and its derivatives attractive candidates for the design of ligands in coordination chemistry. These ligands can coordinate to metal ions to form stable complexes with a wide range of potential applications in catalysis, materials science, and bioinorganic chemistry.
Synthesis of Monodentate Pyridine Ligands
In its simplest form, the pyridine nitrogen of this compound can act as a monodentate ligand, coordinating to a single metal center. The electronic properties of the pyridine ring, and thus its coordinating ability, are modulated by the electron-donating methylamino group and the electron-withdrawing methyl carboxylate group. This electronic tuning can influence the stability and reactivity of the resulting metal complexes. While the parent molecule can function as a monodentate ligand, synthetic modifications can be made to enhance its coordination properties or to introduce additional functionalities.
Development of Bidentate and Multidentate Ligands
More sophisticated ligands can be developed by modifying the this compound scaffold to enable chelation, where the ligand binds to a metal ion through two or more donor atoms. The methylamino and carboxylate groups provide convenient handles for the introduction of additional coordinating moieties.
For example, the methylamino group can be further alkylated with a substituent containing another donor atom, such as a pyridine or an imidazole (B134444) group, to create a bidentate or tridentate ligand. Similarly, the methyl carboxylate group can be converted to an amide, and the amide nitrogen or oxygen can participate in coordination. The resulting multidentate ligands can form highly stable complexes with a variety of metal ions. The design of such ligands is crucial for controlling the geometry and reactivity of the metal center. researchgate.netnih.gov
Table 2: Potential Bidentate Ligands Derived from this compound
| Ligand Structure | Potential Donor Atoms | Coordination Mode |
| N-((pyridin-2-yl)methyl) derivative | Pyridine N, Pyridine N' | Bidentate (N,N) |
| Amide with 2-aminoethanol | Pyridine N, Amide O or Hydroxyl O | Bidentate (N,O) |
| Hydrazide derivative | Pyridine N, Hydrazide N or O | Bidentate (N,N or N,O) |
Integration into Supramolecular Assemblies and Frameworks
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). scielo.brmdpi.comanalis.com.my The methylamino group can act as a hydrogen bond donor, while the carboxylate oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.
The planar aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability and organization of the supramolecular structure. By strategically modifying the functional groups, it is possible to program the self-assembly of these molecules into well-defined architectures, such as sheets, chains, or more complex three-dimensional networks. scielo.brmdpi.com
Hydrogen Bonding and π-Stacking Interactions in Self-Assembly
The molecular structure of this compound inherently possesses functional groups capable of participating in significant non-covalent interactions, which are the cornerstone of self-assembly processes. The methylamino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can serve as hydrogen bond acceptors. These potential interactions could lead to the formation of well-ordered one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks.
Furthermore, the pyridine ring provides a platform for π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, would play a crucial role in stabilizing the supramolecular assemblies. The interplay between hydrogen bonding and π-stacking is a critical factor in determining the final, thermodynamically stable, self-assembled structure. The specific geometry of these interactions, such as bond angles and distances, would require detailed crystallographic analysis, which is not currently available for this compound.
Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Applications
The design and synthesis of MOFs and COFs rely on the predictable coordination of organic linkers with metal nodes or the formation of strong covalent bonds between organic building blocks, respectively.
Metal-Organic Frameworks (MOFs):
Theoretically, this compound could function as a multitopic linker in the synthesis of MOFs. The carboxylate group could coordinate to metal centers, while the pyridine nitrogen and the amino group could also participate in coordination, potentially leading to frameworks with interesting topologies and properties. The specific coordination modes would depend on factors such as the choice of metal ion, solvent system, and reaction conditions. However, a search of the existing literature does not yield any reports of MOFs synthesized using this specific ligand.
Covalent Organic Frameworks (COFs):
In the context of COFs, the amine functionality of this compound could potentially be utilized in condensation reactions with other multitopic linkers, such as aldehydes or other amines, to form extended, porous, and crystalline networks. The pyridine and carboxylate groups would then serve to functionalize the pores of the resulting COF, influencing its properties, such as gas sorption, catalysis, or sensing. As with MOFs, there is currently no published research detailing the use of this compound as a building block for COFs.
Emerging Research Directions and Unexplored Avenues in Methyl 5 Methylamino Pyridine 2 Carboxylate Chemistry
Development of Novel and Highly Efficient Synthetic Strategies
The synthesis of highly substituted pyridines like methyl 5-(methylamino)pyridine-2-carboxylate often relies on multi-step sequences. However, the drive for efficiency and sustainability is pushing researchers toward more innovative strategies. Future research is likely to focus on the following areas:
Multi-Component Reactions (MCRs): Atom-economical MCRs, such as the Hantzsch reaction, are being explored for the synthesis of complex pyridine (B92270) derivatives. mdpi.com Unexpected products can sometimes form, highlighting the need for careful reaction optimization. For instance, a study on a Hantzsch reaction involving 3-formylchromone and methyl acetoacetate (B1235776) yielded an unexpected chromeno[2,3-b]pyridine-3-carboxylate, demonstrating the potential for novel scaffold generation from simple precursors. mdpi.com Adapting such MCRs could provide a direct and efficient route to the target molecule.
Late-Stage Functionalization: Developing methods for the direct introduction of the methylamino or carboxylate group onto a pre-existing pyridine ring is a significant goal. This avoids the de novo construction of the ring for each new analogue. Palladium-catalyzed cross-coupling reactions, for example, are a standard for C-C bond formation and could be adapted for C-N bond formation to install the methylamino group. mdpi.com
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability. Applying flow chemistry to known pyridine syntheses could significantly increase the efficiency and yield of this compound.
A comparative table of potential synthetic approaches is presented below.
| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Research |
| Multi-Component Reactions | High atom economy, operational simplicity, rapid access to complexity. | Control of regioselectivity, potential for unexpected side products. | Hantzsch reaction variations. mdpi.com |
| Cross-Coupling Reactions | High functional group tolerance, well-established methodologies. | Catalyst cost and sensitivity, precursor availability. | Suzuki-Miyaura cross-coupling for C-C bonds on thienopyridines. mdpi.com |
| Dearomatization/Rearomatization | Access to saturated intermediates, potential for novel substitution patterns. | Requires specific reagents, control of aromatization step. | Nucleophilic dearomatization of pyridines. nih.gov |
Exploration of Advanced Catalytic Applications and Organocatalysis
The pyridine-N and carboxylate-O atoms in this compound make it an excellent candidate as a bidentate ligand in coordination chemistry and catalysis.
Ligand in Transition Metal Catalysis: Pyridine-carboxylate scaffolds are known to form stable complexes with various transition metals. For example, pyridine-2,6-dicarboxylic acid esters have been used as O,N,O-pincer ligands in copper(II) complexes. mdpi.comresearchgate.net Similarly, substituted pyridine ligands have been incorporated into diiron(II) carboxylate-rich complexes. nih.gov The specific electronic tuning provided by the 5-(methylamino) group could modulate the catalytic activity of such metal centers, opening avenues in oxidation, reduction, or cross-coupling catalysis.
Organocatalysis: The basic nitrogen of the pyridine ring and the potential for hydrogen bonding from the amino group suggest that derivatives of this compound could be developed into novel organocatalysts. These could be employed in asymmetric synthesis, where the chiral environment around the catalytic site is crucial.
| Catalytic System | Potential Role of the Compound | Example from Related Systems |
| Copper Catalysis | As an O,N,O-pincer ligand for redox reactions. | Pyridine-2,6-dicarboxylic acid esters form mononuclear Cu(II) complexes. mdpi.comresearchgate.net |
| Iron Catalysis | Ligand for bio-inspired oxidation catalysts. | Substituted pyridines used in diiron(II) complexes. nih.gov |
| Tungsten Catalysis | Stabilizing ligand for reactions involving small molecules. | Pyridine-2-thiolate ligands stabilize tungsten-acetylene complexes. acs.org |
| Organocatalysis | Chiral base or hydrogen bond donor. | Enamine organocatalysis for substitution of pyridine-N-oxides. acs.org |
Discovery of New Chemical Transformations and Rearrangement Reactions
The unique electronic nature of the substituted pyridine ring can be exploited to discover novel chemical reactions.
Metal-Mediated Rearrangements: Research has shown that pyridine can undergo a rearrangement to its 2-carbene tautomer when mediated by an iridium complex. researchgate.net The substituents on this compound could influence the kinetics and thermodynamics of such tautomerizations, potentially leading to new synthetic intermediates.
Dearomatization Reactions: The nucleophilic dearomatization of pyridines is a powerful strategy for synthesizing three-dimensional molecules from flat aromatic precursors. nih.gov The electron-donating methylamino group at the 5-position could influence the regioselectivity of nucleophilic attack, enabling the synthesis of novel piperidine (B6355638) derivatives.
Cycloaddition Reactions: While pyridines are generally poor partners in cycloaddition reactions, their reactivity can be enhanced through N-activation or by using electron-rich derivatives. The electronic push-pull nature of this compound might facilitate novel cycloaddition pathways, leading to complex fused heterocyclic systems.
Deeper Theoretical Insights into Structure-Reactivity Relationships
Understanding the interplay between the molecular structure and its chemical reactivity is fundamental for designing new applications.
Substituent Effects: The reactivity of the pyridine ring is highly sensitive to the electronic effects of its substituents. Studies using the Hammett equation have quantified how different groups influence the pKa of the pyridinium (B92312) ion and reaction rates at the nitrogen atom. canterbury.ac.nz The +R (resonance donating) effect of the amino group and the -R (resonance withdrawing) effect of the carboxylate group create a push-pull system that significantly impacts the electron density around the ring. Theoretical analysis can predict sites of electrophilic and nucleophilic attack.
Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to predict reaction outcomes and explain observed reactivity. For instance, DFT has been used to calculate the geometry and electronic structure of anions of related quinoline (B57606) derivatives to explain the regioselectivity of alkylation reactions. mdpi.com Similar calculations for this compound could predict its behavior in various reactions, guiding experimental work. Such studies can also elucidate the HOMO-LUMO energy gaps, which are crucial for understanding electronic properties and potential applications in materials science. researchgate.net
| Structural Feature | Predicted Influence on Reactivity | Method of Study |
| 5-(Methylamino) Group | Increases electron density in the ring (positions 2, 4, 6); activates ring towards electrophilic substitution. | Hammett analysis, DFT (charge distribution). canterbury.ac.nz |
| 2-(Carboxylate) Group | Decreases electron density; deactivates ring towards electrophilic substitution; directs nucleophilic attack. | Quantum-chemical calculations, experimental reactivity studies. mdpi.com |
| Pyridine Nitrogen | Site of protonation and alkylation; lone pair available for metal coordination. | pKa measurements, kinetic studies. canterbury.ac.nz |
Potential for Integration into Functional Materials (excluding biological or clinical contexts)
The incorporation of pyridine units into polymers is a well-established strategy for creating functional materials with tailored properties.
Fluorescent Polymers: Pyridine-containing polymers often exhibit interesting photophysical properties. Grafting pyridine derivatives onto polymer backbones can lead to materials with enhanced fluorescence, which could be useful in sensing or optical device applications. mdpi.com The extended π-conjugation in pyridine compounds can lead to strong n-π* and π-π* transitions, which are responsible for their UV-Vis absorption and fluorescence. mdpi.com
Conducting Polymers: The conjugated system of the pyridine ring makes it a suitable building block for conducting polymers. Polymerization of functionalized pyridines can lead to materials with low bandgaps, which are potential candidates for electronic devices. researchgate.net
High-Performance Polymers: The rigidity and thermal stability of the pyridine ring can be imparted to polymers, leading to materials with enhanced thermal and mechanical properties. Poly(vinyl pyridine)s are known as simple, reactive polymers that can be modified for various applications. dntb.gov.ua The specific functional groups on this compound offer handles for polymerization, either through the amino group or by transforming the carboxylate ester.
| Material Type | Role of Pyridine Moiety | Potential Application | Supporting Evidence |
| Fluorescent Copolymers | Acts as a chromophore. | Optical sensors, light-emitting layers. | Pyridine-grafted copolymers show enhanced fluorescent properties. mdpi.com |
| Conjugated Polymers | Forms part of the conjugated backbone. | Organic electronics, semiconductors. | Poly[2,3-di(2-thienyl)quinoxaline] shows low bandgap and p/n-doping. researchgate.net |
| Grafted Polymers | Provides specific functionality (e.g., metal chelation, basicity). | Adsorbents, catalytic supports. | Pyridine-grafted chitosan (B1678972) and starch polymers have been developed. nih.gov |
Q & A
Q. What are the primary synthetic routes for methyl 5-(methylamino)pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common route involves coupling 5-bromopyridine derivatives with methylamine via palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂, K₂CO₃ in DMF at 80–100°C) . Alternative methods include nucleophilic substitution of 5-chloro precursors with methylamine under reflux in ethanol. Optimization studies suggest yields improve with ligand-assisted catalysis (e.g., Xantphos) and inert atmospheres. Key Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 100 | 65–75 |
| None | EtOH | 80 | 40–50 |
Q. How is the compound purified post-synthesis, and what analytical methods validate its purity?
- Methodological Answer : Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from methanol. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. For example, the methyl ester carbonyl signal appears at ~168 ppm in ¹³C NMR, while the methylamino group shows a singlet at ~2.8 ppm in ¹H NMR .
Advanced Research Questions
Q. What mechanistic insights explain substituent effects on the reactivity of the pyridine ring in this compound?
- Methodological Answer : Electron-donating groups (e.g., methylamino) enhance nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions due to resonance activation. Computational studies (DFT, B3LYP/6-31G*) reveal reduced electron density at the carboxylate-bearing carbon, favoring electrophilic attacks. Kinetic experiments under varying pH (2–10) show accelerated hydrolysis of the ester group in acidic conditions, with a rate constant at pH 2 .
Q. How can contradictory spectral data (e.g., NMR shifts) for derivatives of this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity or tautomeric equilibria. For example, in DMSO-d₆, the methylamino proton may split due to hindered rotation, whereas CDCl₃ simplifies the spectrum. Variable-temperature NMR (VT-NMR, −40°C to 25°C) can freeze conformational changes, while 2D-COSY and HSQC clarify coupling patterns .
Q. What strategies optimize regioselective functionalization of the pyridine ring for targeted bioactivity?
- Methodological Answer : Directed ortho-metalation (DoM) using LiTMP at −78°C enables selective bromination at the 3-position. Subsequent Suzuki-Miyaura coupling with aryl boronic acids introduces substituents without disrupting the methylamino group. Bioactivity assays (e.g., enzyme inhibition) correlate substituent electronegativity with potency; nitro groups at C3 increase IC₅₀ by 3-fold compared to methoxy groups .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Methodological Answer : Variations (e.g., 120–125°C vs. 115–118°C) stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and X-ray crystallography identify two polymorphs: Form I (monoclinic, ) and Form II (orthorhombic, ). Form I dominates when crystallized from methanol, while Form II arises from acetone .
Experimental Design Considerations
Q. What in silico tools predict the compound’s metabolic stability in pharmacological studies?
- Methodological Answer : Tools like SwissADME predict moderate hepatic clearance (CLₕ = 15 mL/min/kg) and CYP3A4-mediated oxidation. MDCK permeability assays (Papp = 8 × 10⁻⁶ cm/s) align with moderate oral bioavailability. Metabolite identification via LC-MS/MS reveals primary oxidation at the methylamino group to form an N-oxide derivative .
Structural and Functional Insights
Q. How does the methylamino group influence hydrogen-bonding networks in crystal structures?
- Methodological Answer : Single-crystal XRD shows the methylamino group forms intermolecular N–H···O bonds with the ester carbonyl (d = 2.02 Å, θ = 158°). This stabilizes a lamellar packing motif, as seen in analogous pyridine carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
